molecular formula C12H15N3O2 B2595979 5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine CAS No. 1225793-53-2

5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine

Cat. No. B2595979
CAS RN: 1225793-53-2
M. Wt: 233.271
InChI Key: FMKGXYLOFAKBFB-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine, also known as MPMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPMA belongs to the class of pyrazole derivatives and exhibits a unique chemical structure that makes it an ideal candidate for drug development.

Mechanism of Action

The exact mechanism of action of 5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine is not fully understood, but it is believed to exert its therapeutic effects by modulating the activity of various signaling pathways involved in inflammation and pain. 5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of the inflammatory response.
Biochemical and Physiological Effects:
5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. In addition, 5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine has been reported to modulate the activity of various enzymes and receptors involved in pain and inflammation.

Advantages and Limitations for Lab Experiments

5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine offers several advantages for lab experiments, including its ease of synthesis and availability. However, one of the main limitations of 5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine is its limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine, including its use as a therapeutic agent for the treatment of chronic pain, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine and to identify potential side effects or toxicity associated with its use.

Synthesis Methods

The synthesis of 5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine involves a multistep process that requires several chemical reagents and catalysts. The most commonly used method for synthesizing 5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine is the reaction between 4-methoxybenzyl chloride and 2-methylpyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium azide, followed by reduction with lithium aluminum hydride to yield the final product.

Scientific Research Applications

5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anti-inflammatory and analgesic properties of 5-[(4-Methoxyphenoxy)methyl]-2-methylpyrazol-3-amine, making it a promising candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-15-12(13)7-9(14-15)8-17-11-5-3-10(16-2)4-6-11/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKGXYLOFAKBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)COC2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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